molecular formula C8H15NO3 B1328960 Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate CAS No. 793658-98-7

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B1328960
CAS No.: 793658-98-7
M. Wt: 173.21 g/mol
InChI Key: VJTUCQHBOFWNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Mechanism of Action

Target of Action

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate, also known as methyl 4-(aminomethyl)oxane-4-carboxylate, is a reagent used in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase . The primary target of this compound is the mTOR kinase, a central regulator of cell growth and proliferation .

Mode of Action

The compound interacts with mTOR kinase, inhibiting its activity . This inhibition disrupts the normal functioning of the mTOR signaling pathway, leading to changes in cell growth and proliferation .

Biochemical Pathways

The compound primarily affects the mTOR signaling pathway . This pathway is crucial for regulating cell growth and proliferation. By inhibiting mTOR kinase, the compound disrupts this pathway, potentially leading to reduced cell growth and proliferation .

Pharmacokinetics

The compound is used as a reagent in the development of drugs, suggesting that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for drug development .

Result of Action

The inhibition of mTOR kinase by this compound can lead to reduced cell growth and proliferation . This could potentially be beneficial in conditions where cell growth and proliferation are undesirable, such as in certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with appropriate reagents. One common method involves the reductive amination of tetrahydro-4H-pyran-4-one with formaldehyde and ammonium chloride, followed by esterification with methanol . The reaction conditions often require a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-4-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.

    4-Aminotetrahydropyran: Similar structure but lacks the ester group.

    Methyl tetrahydro-2H-pyran-4-carboxylate: Lacks the aminomethyl group.

Uniqueness

Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate is unique due to the presence of both the aminomethyl and ester groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 4-(aminomethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTUCQHBOFWNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649675
Record name Methyl 4-(aminomethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793658-98-7
Record name Methyl 4-(aminomethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminomethyl-tetrahydro-pyran-4-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.